4-(二甲氨基)-3-甲基苯甲醛

描述

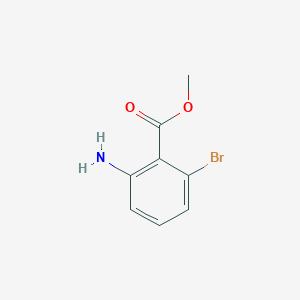

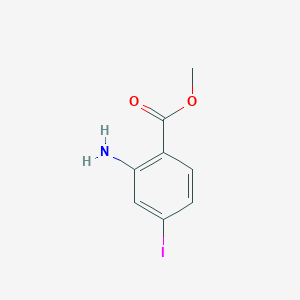

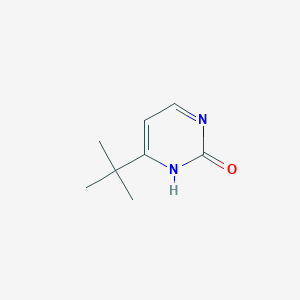

4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-3-methylbenzaldehyde involves various processes. For instance, it has been used in the chitinase assay . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-3-methylbenzaldehyde can be analyzed using various methods. For example, the structure and dynamics of crystalline 4-(Dimethylamino)-3-methylbenzaldehyde are assessed through INS spectroscopy combined with periodic DFT calculations .Chemical Reactions Analysis

4-(Dimethylamino)-3-methylbenzaldehyde undergoes various chemical reactions. For instance, it reacts with hydrazine to form a distinct yellow color, making it useful for spectrophotometric determination of hydrazine in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzaldehyde include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . More specific properties can be determined through further studies .科学研究应用

-

Scientific Field: Organic Chemistry

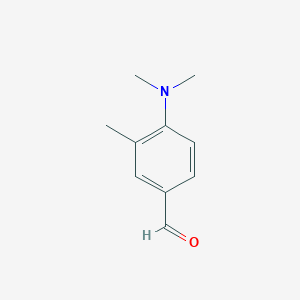

- Application : 4-(Dimethylamino)pyridine is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

- Methods of Application : This compound can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins . It can also be used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters . In the Baylis-Hillman reaction, it is used to form a carbon-carbon bond by the coupling of an activated alkene with an aldehyde or ketone .

- Results or Outcomes : The use of 4-(Dimethylamino)pyridine as a catalyst in these reactions can lead to the formation of various organic compounds, contributing to the advancement of organic chemistry .

-

Scientific Field: Analytical Chemistry

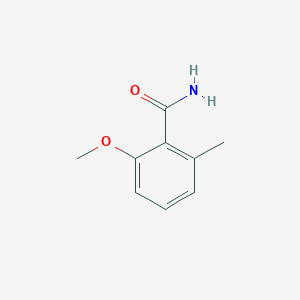

- Application : 4-(Dimethylamino)cinnamaldehyde is a reagent used in the assay of apotryptophanase and tryptophanase . It has been used in a chromogenic method for quantifying proanthocyandines in cranberry powder .

- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The use of 4-(Dimethylamino)cinnamaldehyde in these assays can help in the identification and quantification of specific compounds, contributing to the field of analytical chemistry .

-

Scientific Field: Environmental Science

- Application : 4-(Dimethylamino)cinnamaldehyde has been used in the identification of microplastics .

- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The use of 4-(Dimethylamino)cinnamaldehyde in the identification of microplastics can contribute to environmental science by helping to quantify and understand the extent of microplastic pollution .

Sure, here are some additional applications of 4-(Dimethylamino)pyridine (DMAP), which is a derivative of pyridine and is more basic due to the resonance stabilization from the NMe2 substituent :

-

Scientific Field: Organic Chemistry

- Application : DMAP is used as a nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

- Methods of Application : In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

- Results or Outcomes : The use of DMAP as a catalyst in these reactions can lead to the formation of various organic compounds, contributing to the advancement of organic chemistry .

-

Scientific Field: Organic Chemistry

- Application : DMAP is an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .

- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The use of DMAP in these reactions can contribute to the field of organic chemistry by helping to synthesize various organic compounds .

-

Scientific Field: Organic & Biomolecular Chemistry

- Application : DMAP shows unusual temperature-sensitive protonation behaviour. It is widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .

- Methods of Application : In a study, it was found that the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, had an unexpectedly significant impact of temperature .

- Results or Outcomes : This discovery has implications for the design of temperature-responsive smart materials .

Sure, here are some additional applications of 4-(Dimethylamino)pyridine (DMAP), which is a derivative of pyridine and is more basic due to the resonance stabilization from the NMe2 substituent :

-

Scientific Field: Organic Chemistry

- Application : DMAP is used in kinetic resolution experiments of mainly secondary alcohols and Evans auxiliary type amides .

- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The use of DMAP in these reactions can contribute to the field of organic chemistry by helping to synthesize various organic compounds .

-

Scientific Field: Organic Chemistry

- Application : DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .

- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The use of DMAP in these reactions can contribute to the field of organic chemistry by helping to synthesize various organic compounds .

-

Scientific Field: Organic & Biomolecular Chemistry

- Application : DMAP shows unusual temperature-sensitive protonation behaviour. It is widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .

- Methods of Application : In a study, it was found that the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, had an unexpectedly significant impact of temperature .

- Results or Outcomes : This discovery has implications for the design of temperature-responsive smart materials .

安全和危害

未来方向

属性

IUPAC Name |

4-(dimethylamino)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONFRKFJPYULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371221 | |

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-3-methylbenzaldehyde | |

CAS RN |

1424-69-7 | |

| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

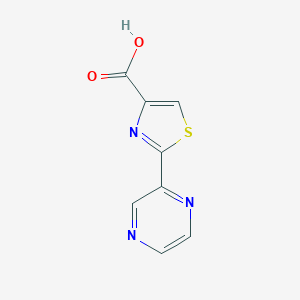

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

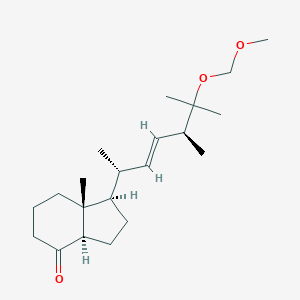

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)